molecular formula C8H6N2O2S B2639426 3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione CAS No. 1022803-10-6

3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione

Cat. No. B2639426
CAS RN: 1022803-10-6
M. Wt: 194.21
InChI Key: DTHAVUDESZHEPD-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione, also known as MTDP, is a heterocyclic organic compound with a molecular formula of C7H6N2O2S. It is a yellow crystalline powder that is soluble in water and organic solvents. MTDP has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology. In

Scientific Research Applications

Synthesis of Tetramic Acids and Derivatives

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives has been a subject of study. For instance, Mulholland, Foster, and Haydock (1972) developed methods to synthesize 1- and 5-Methylpyrrolidine-2,4-diones and their anhydro-derivatives. They also explored condensation reactions of certain diones with aromatic aldehydes, yielding (E)-5-arylmethylene derivatives (Mulholland, Foster, & Haydock, 1972).

Chemical Reactions and Derivatives

Several studies have delved into the chemical reactions of pyrrolin-2,5-diones. Mahboobi, Eluwa, Koller, Popp, and Schollmeyer (2000) investigated the condensation of 3-amino-4-(3-indolyl)pyrrolin-2,5-diones with aldehydes and ketones, leading to the formation of imines and subsequent pyrrolo[3′,4′:2,3]azepino[4,5,6-cd]indole-8,10-diones (Mahboobi et al., 2000).

Biological Activities

Several cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have been synthesized and evaluated for their biological activities. For instance, Butler et al. (1987) assessed these compounds for their ability to reverse electroconvulsive shock-induced amnesia in mice, exploring the effects of ring size, heteroatoms, and alkyl substituents on their activity (Butler et al., 1987).

Inhibition of Glycolic Acid Oxidase

Rooney et al. (1983) synthesized a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives and studied them as inhibitors of glycolic acid oxidase (GAO). They found that compounds with large lipophilic 4-substituents were generally potent, competitive inhibitors of GAO (Rooney et al., 1983).

Antibacterial Activity

The compound 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, obtained unexpectedly in a synthesis process, displayed moderate antibacterial activity against S. aureus and E. coli (Angelov, Terziyska, & Georgiev, 2023).

properties

IUPAC Name

3-methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-4-6(11)10(7(5)12)8-9-2-3-13-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHAVUDESZHEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione

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